molecular formula CS2 B1366805 Carbon-13C disulfide CAS No. 30860-31-2

Carbon-13C disulfide

Cat. No. B1366805
CAS RN: 30860-31-2
M. Wt: 77.14 g/mol
InChI Key: QGJOPFRUJISHPQ-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbon-13C disulfide is a carbon-13 labeled analog of carbon disulfide . It is used as a building block in organic chemistry, an industrial and chemical non-polar solvent, and in biological studies to evaluate toxicity .


Synthesis Analysis

Carbon-13C disulfide can be synthesized in a gaseous matrix or solid matrix. The byproduct of the synthesis is iodine. A CH3I/N2 mixture is poured over a mixture of sand and P4S10 at a speed of 15 ml/min for 5 hours at 330°C. The iodine is then removed with KOH, and the gas stream is cooled (trap cooled to -70°C), refrozen under vacuum, yielding a content of CS2: 99% .


Molecular Structure Analysis

The molecular formula of Carbon-13C disulfide is CS2 . The average mass is 76.141 Da and the monoisotopic mass is 75.944138 Da . The molecular structure of Carbon-13C disulfide was investigated by molecular packing analysis with a computed dynamical model. This model includes thermal motions, molecular deformations, and anisotropic atomic repulsive interactions .


Chemical Reactions Analysis

Carbon-13C disulfide can react with other compounds in various conditions. For instance, it can react with 2-(amino methyl) pyridine in dry CH3CN for several hours at room temperature .


Physical And Chemical Properties Analysis

Carbon-13C disulfide is a clear, colorless or faintly yellow, mobile liquid at room temperature . It is slightly soluble in water, miscible with alcohol, ether, benzene, and chloroform .

Scientific Research Applications

1. Electronic Properties and NMR Spectroscopy

  • Carbon-13C disulfide has been studied for its electronic properties using NMR spectroscopy. This includes analysis of para-substituted benzene thiols and disulfides, where optimized geometries and electronic structures were calculated, and isotropic shifts were evaluated through ab initio Hartree-Fock methods. This method showed a linear correlation between the chemical shift of para-substituted carbon and Hammett constants, indicating its utility in understanding the electronic structure of such compounds (Sengar, Nemykin & Basu, 2003).

2. Role in Infrared Spectroscopy and Solid-State Physics

  • Carbon-13C disulfide plays a crucial role in infrared spectroscopy studies. For example, research on linear carbon disulfide isolated in solid environments and subjected to photolysis demonstrated new spectral lines. These studies contribute to our understanding of the properties of carbon disulfide in different states, including its cyclic form, and have implications for solid-state physics and materials science (Bahou, Lee & Lee, 2000).

3. Magnetic Resonance Applications

  • Accurate measurement of long spin-spin relaxation times in carbon disulfide using Carbon-13 NMR has been documented. This provides foundational data for understanding the magnetic resonance properties of carbon disulfide, critical for applications in chemical analysis and material characterization (Tiffon, Ancian & Dubois, 1981).

4. Predicting Disulfide Bond Formation

  • Studies show that 13C NMR chemical shifts can predict disulfide bond formation. This is particularly significant in protein folding studies and NMR structure determination, offering a method to distinguish between reduced and oxidized states of cysteine (Sharma & Rajarathnam, 2000).

5. Isotope Effects on Vapor Pressure

  • Carbon-13 and sulfur isotopes' effects on the vapor pressure of liquid carbon disulfide have been examined. Understanding these isotopic effects is vital for applications in environmental science and atmospheric chemistry, particularly in understanding the behavior of volatile compounds (Betts & Buchannon, 1976).

6. Characterization of Carbonaceous Species on Catalysts

  • The characterization of carbon species on ruthenium catalysts has been achieved using 13C NMR spectroscopy. This research is crucial in catalysis and surface science, providing insights into how different carbon species interact with and affect catalyst performance (Duncan, Winslow & Bell, 1985).

7. Adsorption and Removal Efficiency in Industrial Processes

  • Research on the adsorption of carbon disulfide using single-atom catalysts shows promise in industrial processes, particularly in petrochemical and smelting industries. This work contributes to the development of more efficient methods for removing harmful organic sulfur compounds from emissions (Wang et al., 2021).

8. Studies on Disulfide Bond Isomerization in Proteins

  • Investigations into the isomerization of disulfide bonds in proteins, as seen in bovine pancreatic trypsin inhibitor, have been conducted using 13C-NMR. This research is significant for understanding protein dynamics and function, offering insights into the structural aspects of protein folding and stability (Takeda, Miyanoiri, Terauchi & Kainosho, 2016).

9. Environmental Monitoring and Air Pollution Control

  • Studies on the conversion of carbon disulfide in air by non-thermal plasma and the detection of carbon disulfide in the atmosphere using spectroscopy methods highlight the importance of carbon-13C disulfide in environmental monitoring and pollution control. These studies contribute to the development of more effective strategies for managing air quality and mitigating the effects of toxic compounds (Yan, Sun, Zhu & Fan, 2013); (Yu et al., 2004).

10. Biotechnology for Carbon Disulfide Treatment

  • Biotechnology has been explored as an alternative method for treating carbon disulfide in waste gases. This research is crucial in developing sustainable and eco-friendly methods for treating hazardous pollutants, particularly in industries involving fiber, mining, and rubber products (Rojo et al., 2010).

Safety And Hazards

Carbon-13C disulfide is highly flammable and can cause skin irritation, serious eye irritation, and is harmful if inhaled . It is suspected of damaging fertility and the unborn child, and can cause damage to organs through prolonged or repeated exposure .

Future Directions

Hyperpolarized (HP) carbon 13 (13C) MRI is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes that were previously inaccessible to imaging . This could potentially open up new avenues for the use of Carbon-13C disulfide in medical imaging and diagnostics .

properties

InChI

InChI=1S/CS2/c2-1-3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJOPFRUJISHPQ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=S)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451123
Record name Carbon-13C disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbon-13C disulfide

CAS RN

30860-31-2
Record name Carbon-13C disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30860-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbon-13C disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.